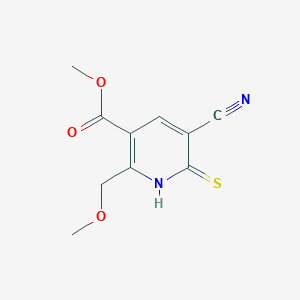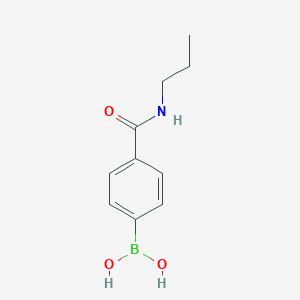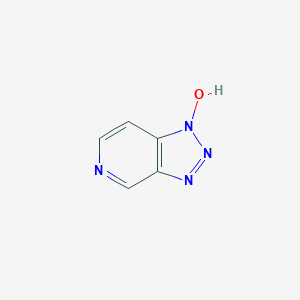![molecular formula C8H12O2 B061300 2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI) CAS No. 180980-77-2](/img/structure/B61300.png)
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI), also known as (+)-fenchone, is a bicyclic monoterpene ketone that is commonly found in essential oils of various plants. It is widely used in the fragrance and flavor industry due to its characteristic odor and taste. In addition, (+)-fenchone has been the focus of extensive scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (+)-fenchone is not fully understood. However, studies have suggested that it may exert its therapeutic effects by interacting with various cellular targets, including ion channels, enzymes, and receptors. For example, (+)-fenchone has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have demonstrated that (+)-fenchone has a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, (+)-fenchone has been shown to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (+)-fenchone in lab experiments is its availability. It can be easily synthesized or extracted from natural sources. In addition, it is relatively inexpensive compared to other compounds used in research. However, one limitation is its volatility, which can make it difficult to handle and measure accurately.
Orientations Futures
There are several future directions for the research on (+)-fenchone. One area of interest is its potential as a natural preservative in the food industry. Another area of research is its potential as an anti-cancer agent. Studies have shown that (+)-fenchone has anti-proliferative effects on various cancer cell lines. Furthermore, research is needed to fully understand its mechanism of action and to identify its cellular targets.
Méthodes De Synthèse
The synthesis of (+)-fenchone can be achieved through various methods, including chemical synthesis and isolation from natural sources. One common method of chemical synthesis involves the oxidation of (+)-limonene, which produces (+)-fenchone as a byproduct. Isolation of (+)-fenchone from natural sources involves the extraction of essential oils from plants such as fennel, basil, and rosemary.
Applications De Recherche Scientifique
(+)-Fenchone has been studied extensively for its potential therapeutic properties. Research has shown that it exhibits antimicrobial, anti-inflammatory, and antioxidant effects. It has also been found to possess analgesic and anticonvulsant properties. These properties make (+)-fenchone a promising candidate for the development of new drugs for various diseases.
Propriétés
Numéro CAS |
180980-77-2 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-[(1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl]propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-5(9)4-6-2-3-7-8(6)10-7/h6-8H,2-4H2,1H3/t6-,7+,8-/m0/s1 |
Clé InChI |
NITSFWZMDUVHTB-RNJXMRFFSA-N |
SMILES isomérique |
CC(=O)C[C@@H]1CC[C@@H]2[C@H]1O2 |
SMILES |
CC(=O)CC1CCC2C1O2 |
SMILES canonique |
CC(=O)CC1CCC2C1O2 |
Synonymes |
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



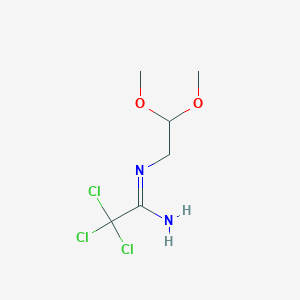
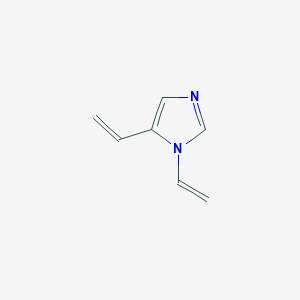
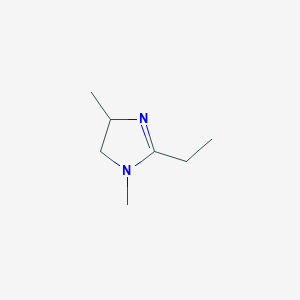
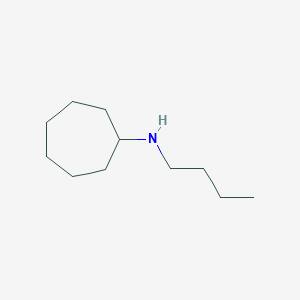
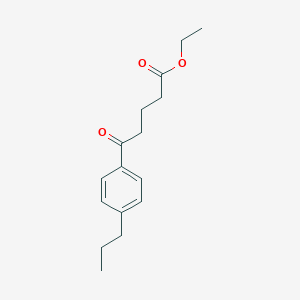
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)
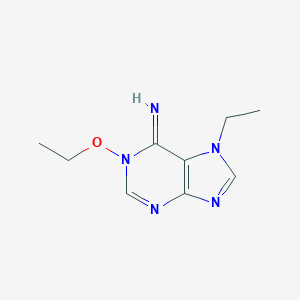
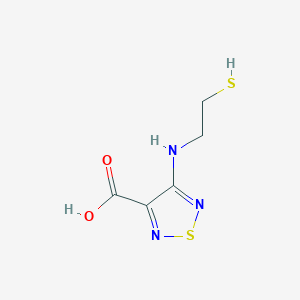
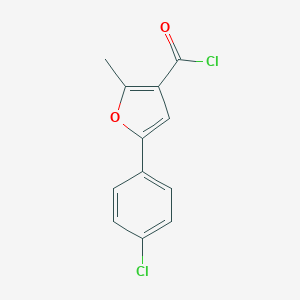
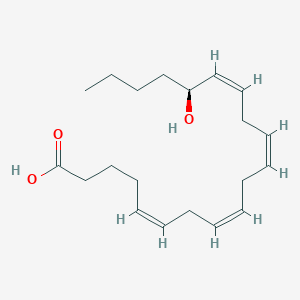
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)
